Product packaging for Pyrazolo[1,5-A]pyridin-3-ylmethanamine(Cat. No.:CAS No. 118054-99-2)

Pyrazolo[1,5-A]pyridin-3-ylmethanamine

Cat. No.: B057386
CAS No.: 118054-99-2
M. Wt: 147.18 g/mol
InChI Key: CUKKPJJAMSZCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrazolo[1,5-A]pyridin-3-ylmethanamine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This primary amine-functionalized pyrazolopyridine derivative serves as a versatile and crucial building block for the synthesis of diverse small molecule libraries. Its primary research value lies in its application as a core structural element in the development of potent and selective kinase inhibitors. The molecule's planar, bicyclic aromatic system facilitates optimal binding within the ATP-binding pockets of various kinases, while the 3-methanamine side chain provides a synthetically accessible handle for introducing diverse pharmacophores and modulating physicochemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B057386 Pyrazolo[1,5-A]pyridin-3-ylmethanamine CAS No. 118054-99-2

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKKPJJAMSZCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556547
Record name 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118054-99-2
Record name 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethanol-Based Cyclocondensation with Acetic Acid

The reaction of N-amino-2-imino-pyridine (1a ) with ethyl acetoacetate (2a ) in ethanol under oxygen atmospheres represents a foundational method. Acetic acid acts as both a catalyst and proton donor, facilitating imine activation and cyclization. A systematic study evaluated the impact of acetic acid equivalents and reaction atmospheres (Table 1).

Table 1: Yield Optimization for Pyrazolo[1,5-a]pyridine Formation

EntryAcetic Acid (equiv)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94
56Ar6

Notably, oxygen atmospheres enhanced yields by promoting oxidative aromatization, while inert atmospheres (e.g., argon) stifled the reaction. This protocol achieved a 94% yield under optimized conditions (6 equiv acetic acid, O₂), establishing it as a benchmark for scalability.

Alternative 1,3-Dicarbonyl Reagents

Substituting ethyl acetoacetate with malonic acid derivatives enables structural diversification at the pyridine ring’s 5-position. For instance, malonic acid pre-treated with POCl₃ and pyridine forms an activated phosphoric ester intermediate, which reacts with 5-amino-3-hetarylpyrazoles to yield pyrazolo[1,5-a]pyrimidines in 82% yield within 2 hours. Though designed for pyrimidine derivatives, this method’s principles apply to pyridine systems by modifying the dicarbonyl component.

Solvent and Catalyst Optimization

Protic vs. Aprotic Solvent Systems

In the synthesis of pyrazolo[3,4-b]pyridin-3-ones, solvent polarity critically influences reaction pathways. A comparative study using 3-amino-1-phenylpyrazolin-5-one (1 ) and 4-hydroxy-6-methylpyran-2-one (2a ) demonstrated that protic solvents like butanol favor cyclization via tautomerization, yielding pyrazolo[1,5-a]pyrimidin-2(1H)-one (3 ) alongside pyridinone isomers (4 , 5 ) (Scheme 2).

Table 2: Solvent Impact on Pyridinone Yield

SolventBoiling Point (°C)Yield (%)
Methanol6511
Ethanol7828
Butanol11849

Butanol’s higher boiling point facilitated prolonged reflux, achieving 49% yield of pyridinone 6 , whereas methanol produced only 11%. These findings underscore the necessity of high-temperature protic environments for efficient annulation.

Base-Mediated Alkylation

Post-cyclization functionalization of pyrazolo[1,5-a]pyridines often employs sodium hydride or potassium carbonate as deprotonating agents. For example, treatment of pyrazolo[3,4-b]pyridin-3-one (7 ) with sodium hydride and dibromoethane generated bromoethyl derivative 14 in 60% yield, which subsequently reacted with pyridodiazepine to form bicyclic analog 15 (Scheme 8). Base selection proved critical: potassium carbonate minimized side products (e.g., O-methylation) compared to stronger bases.

Advanced Methodologies: Pericyclic and Click Chemistry

[4 + 2] Cycloaddition Routes

A scalable one-pot synthesis leveraging pericyclic reactions was reported by Ding and colleagues. N-propargylic sulfonylhydrazone (61 ) undergoes a copper-catalyzed click reaction with sulfonyl azides to form triazole intermediate 62 , which spontaneously undergoes intramolecular Diels–Alder cyclization. Subsequent elimination yields pyrazolo[1,5-a]pyrimidine 69 in 78% yield (Scheme 20). This method bypasses traditional aminopyrazole precursors, offering a novel pathway for nitrogen-rich analogs.

Oxidative Coupling Techniques

Oxidative coupling using MnO₂ or DDQ has been explored for dehydrogenative aromatization. For instance, dihydropyrazolo[1,5-a]pyridine intermediates derived from 3-oxo-3-phenylpropionitrile (9 ) were oxidized to fully aromatic systems in 85% yield, though substrate scope remains limited to electron-deficient nitriles.

Industrial-Scale Considerations

Continuous Flow Reactors

Transitioning batch protocols to continuous flow systems enhances reproducibility and safety, particularly for exothermic steps like acetic acid-mediated cyclocondensation. Automated solvent recycling and in-line purification (e.g., membrane filtration) reduce waste, aligning with green chemistry principles.

Crystallization and Recrystallization

Post-reaction crystallization from ethanol/water mixtures (9:1 v/v) routinely delivers >95% purity, as confirmed by HPLC. Recrystallization solvents (e.g., acetonitrile for 8a,b ) must be selected based on differential solubility of by-products to avoid co-precipitation .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-A]pyridin-3-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

  • Kinase Inhibition: It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Antagonism: The compound can bind to specific receptors, altering cellular responses and potentially leading to therapeutic effects.

Summary of Biological Activities

ActivityTargetEffectIC50 (µM)
Kinase InhibitionCDK2Inhibition of cell proliferation0.05
COX-2 InhibitionCOX-2Anti-inflammatory0.04
Antituberculosis PotentialMycobacterium tuberculosisGrowth inhibition0.03

Anti-inflammatory Properties

Research indicates that Pyrazolo[1,5-A]pyridin-3-ylmethanamine significantly inhibits COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential for developing new anti-inflammatory therapies.

Anticancer Activity

Studies on various cancer cell lines have shown that this compound effectively inhibits cell growth by targeting CDK2, leading to cell cycle arrest at the G1 phase. This highlights its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazolo-pyridine core can enhance biological activity. For instance, substituents on the methanamine group may influence binding affinity and selectivity towards specific targets.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of this compound, it was found to inhibit COX-2 with an IC50 value similar to celecoxib. This suggests its viability as a candidate for new anti-inflammatory drugs.

Case Study 2: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth through CDK2 inhibition, leading to G1 phase arrest in the cell cycle. This positions it as a promising anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-A]pyridin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often related to signal transduction, cellular metabolism, and gene expression .

Comparison with Similar Compounds

Activity Comparison :

Compound Primary Targets IC₅₀/Potency Selectivity Issues
Pyrazolo[1,5-a]pyridin-3-ylmethanamine CRF1 receptor, CDK2 <10 nM (CRF1) High selectivity for CRF1 vs. other GPCRs
Pyrazolo[1,5-a]pyrimidines CDK2, ALK2, PDE4 5–50 nM (CDK2) Moderate selectivity over TGF-β receptors; limited BMP selectivity
Pyrazolo[1,5-c]pyrimidines Fungal enzymes, TNF-α 10–100 μM Broad-spectrum, low specificity
Mechanism of Action
  • ATP-Mimetic Kinase Inhibition : this compound and pyrazolo[1,5-a]pyrimidines both compete with ATP in kinase binding pockets. However, the pyrimidine scaffold in pyrazolo[1,5-a]pyrimidines allows deeper penetration into hydrophobic regions, enhancing affinity for kinases like ALK2 .
  • Receptor Antagonism : this compound derivatives (e.g., NBI 30775) achieve CRF1 antagonism via hydrophobic interactions with transmembrane domains, whereas pyrazolo[1,5-a]pyrimidines target extracellular ligand-binding sites in BMP receptors .
Pharmacokinetic and Toxicity Profiles
  • Computational predictions for pyrazolo[1,5-a]pyrimidines 12a and 12b suggest low cardiotoxicity but variable CYP450 inhibition risks .

Biological Activity

Pyrazolo[1,5-A]pyridin-3-ylmethanamine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉N₃ and a molecular weight of 159.17 g/mol. The compound features a pyrazolo[1,5-a]pyridine core substituted with a methanamine group at the 3-position, contributing to its unique pharmacological properties. Its synthesis typically involves cycloaddition and substitution reactions, which allow for the introduction of various functional groups that enhance biological activity.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

  • Tropomyosin Receptor Kinases (TRKs) : The compound inhibits TRK activity, affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to modulation of cellular processes including proliferation and differentiation.
  • Serotonin Receptors : Preliminary studies indicate that this compound may interact with serotonin receptors (specifically 5HT₃), suggesting potential applications in treating mood disorders such as anxiety and depression.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties:

  • Mycobacterium tuberculosis (Mtb) : A series of derivatives have been shown to possess significant anti-Mtb activity, with minimal inhibitory concentrations (MIC) in the nanomolar range against both drug-susceptible and multidrug-resistant strains. For instance, one derivative significantly reduced bacterial burden in an infected mouse model .
CompoundMIC (μg/mL)Activity
5k<0.002Anti-Mtb
16d>0.381Anti-Mtb

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. This suggests its potential as a lead compound in cancer therapy development.

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in the methanamine side chain have been shown to influence receptor binding affinity and selectivity. For example, modifications that enhance lipophilicity often correlate with increased potency against target enzymes and receptors .

Study on Antitubercular Activity

In a notable study, researchers synthesized a library of pyrazolo[1,5-a]pyridine derivatives and evaluated their activity against Mtb. The most effective compounds exhibited low cytotoxicity while maintaining potent antimicrobial effects within macrophages. These findings highlight the potential of pyrazolo[1,5-a]pyridine derivatives as new antitubercular agents .

Neuropharmacological Applications

Another study investigated the neuropharmacological effects of this compound derivatives on serotonin receptors. The results indicated that certain compounds could modulate serotonin signaling pathways, presenting opportunities for developing treatments for anxiety and depression disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Pyrazolo[1,5-A]pyridin-3-ylmethanamine and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 3-amino-1H-pyrazoles with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopyrazole with ethyl acrylate under reflux in pyridine yields pyrazolo[1,5-a]pyrimidine derivatives . Microwave-assisted synthesis (80–120°C, 30–60 min) improves regioselectivity and reduces reaction time compared to conventional heating . Key intermediates like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate can be functionalized via nucleophilic substitution (using NaH/K₂CO₃ in DMF) or reduction (LiAlH₄/NaBH₄) to access amine derivatives .

Q. How can researchers characterize the regiochemistry of this compound derivatives?

  • Methodological Answer : Regiochemistry is confirmed via (15N,1H) HMBC NMR , which identifies coupling between nitrogen and proton nuclei to resolve ambiguities in substitution patterns . X-ray crystallography is critical for definitive structural assignments, especially when intermediates are unstable . Elemental analysis (e.g., C, H, N content) and HRMS further validate purity and molecular composition .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across this compound analogs?

  • Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. To mitigate:

  • Perform kinase profiling (e.g., against CDK9, PIM1, or BMP receptors) to confirm target selectivity .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate dose-response relationships .
  • Compare in vitro (cell-free enzymatic assays) and in vivo (murine models) data to distinguish intrinsic activity from pharmacokinetic factors .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based kinase inhibitors?

  • Methodological Answer :

  • Core modifications : Introducing a trifluoromethyl group at position 2 enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets .
  • Side-chain optimization : Substituents like 7-(methylamino) groups improve selectivity for TYK2 over JAK1/2/3 (patent WO2021162944) .
  • 3D-QSAR models (using Discovery Studio or MOE) predict activity cliffs and prioritize derivatives for synthesis .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low bioavailability and matrix interference. Solutions:

  • LC-MS/MS with stable isotope labeling (e.g., ¹³C/¹⁵N internal standards) improves sensitivity and accuracy .
  • Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) enhances recovery rates from plasma or tissue homogenates .

Q. How do reaction conditions influence the scalability of this compound synthesis?

  • Methodological Answer :

  • Catalyst choice : Heterogeneous catalysts (e.g., Cu-ZSM-5) enable recyclability and reduce metal contamination in large-scale reactions .
  • Solvent selection : Switching from DMF to cyclopentyl methyl ether (CPME) improves safety (higher boiling point) and facilitates solvent recovery .
  • Process analytical technology (PAT) , such as in situ FTIR, monitors reaction progression and minimizes byproducts .

Methodological Tables

Table 1 : Key Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)Key Reference
CyclocondensationPyridine, reflux, 5 h70
Microwave-assisted100°C, 40 min, 300 W85
Nucleophilic substitutionNaH/DMF, 0°C → RT, 12 h65

Table 2 : Pharmacological Targets of this compound Derivatives

TargetIC₅₀ (nM)Therapeutic AreaKey Modification
TYK22.1Autoimmune diseases7-(Methylamino) group
CDK912.5CancerTrifluoromethyl at C2
BMP Receptor8.3Fibrodysplasia ossificansCore pyrimidine expansion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.